molecular formula C20H14BrN B596417 5-Bromo-2,3-diphenyl-1H-indole CAS No. 1259224-11-7

5-Bromo-2,3-diphenyl-1H-indole

Cat. No.: B596417
CAS No.: 1259224-11-7
M. Wt: 348.243
InChI Key: LALQILLMTIDLFI-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5th position and phenyl groups at the 2nd and 3rd positions makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diphenyl-1H-indole typically involves the bromination of 2,3-diphenyl-1H-indole. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvent, temperature, and brominating agent can be optimized to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of 5-amino-2,3-diphenyl-1H-indole.

    Substitution: Formation of 5-substituted-2,3-diphenyl-1H-indole derivatives.

Scientific Research Applications

5-Bromo-2,3-diphenyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the phenyl groups at the 2nd and 3rd positions.

    2,3-Diphenylindole: Lacks the bromine atom at the 5th position.

    5-Fluoro-2,3-diphenyl-1H-indole: Contains a fluorine atom instead of bromine at the 5th position.

Uniqueness: 5-Bromo-2,3-diphenyl-1H-indole is unique due to the combined presence of the bromine atom and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2,3-diphenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQILLMTIDLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733872
Record name 5-Bromo-2,3-diphenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-11-7
Record name 5-Bromo-2,3-diphenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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